molecular formula C23H17FN2O5 B279529 5-(4-fluorophenyl)-N-[4-(2-furoylamino)-3-methoxyphenyl]-2-furamide

5-(4-fluorophenyl)-N-[4-(2-furoylamino)-3-methoxyphenyl]-2-furamide

Katalognummer: B279529
Molekulargewicht: 420.4 g/mol
InChI-Schlüssel: ZMUMVBJYXAWKES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-fluorophenyl)-N-[4-(2-furoylamino)-3-methoxyphenyl]-2-furamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and progression of B-cell malignancies.

Wirkmechanismus

5-(4-fluorophenyl)-N-[4-(2-furoylamino)-3-methoxyphenyl]-2-furamide selectively binds to the active site of BTK and inhibits its activity, which leads to the inhibition of downstream signaling pathways such as the NF-κB pathway and the PI3K/AKT pathway. This results in the suppression of B-cell activation, proliferation, and survival, ultimately leading to the induction of apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in vitro and in vivo, and it can overcome resistance to other BTK inhibitors. It has also been shown to have a favorable pharmacokinetic profile and can be administered orally. In addition, this compound has been shown to be well-tolerated in preclinical studies and clinical trials, with no significant adverse effects reported.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 5-(4-fluorophenyl)-N-[4-(2-furoylamino)-3-methoxyphenyl]-2-furamide in lab experiments is its selectivity for BTK, which allows for the specific targeting of B-cell malignancies. Another advantage is its potency, which allows for the use of lower concentrations of the compound in experiments. However, one limitation is the potential for off-target effects, which can lead to non-specific effects on other signaling pathways. Another limitation is the potential for the development of resistance to this compound over time, which may limit its long-term efficacy.

Zukünftige Richtungen

There are several future directions for the development and use of 5-(4-fluorophenyl)-N-[4-(2-furoylamino)-3-methoxyphenyl]-2-furamide. One direction is the evaluation of its efficacy in combination with other targeted therapies such as PI3K inhibitors or CD20 antibodies. Another direction is the exploration of its potential use in other B-cell malignancies such as diffuse large B-cell lymphoma (DLBCL) or follicular lymphoma (FL). Additionally, the development of biomarkers to predict response to this compound could help to identify patients who are most likely to benefit from treatment. Finally, the development of second-generation BTK inhibitors with improved selectivity and efficacy could further enhance the treatment options for patients with B-cell malignancies.

Synthesemethoden

The synthesis of 5-(4-fluorophenyl)-N-[4-(2-furoylamino)-3-methoxyphenyl]-2-furamide involves a multi-step process starting from commercially available starting materials. The key step involves the coupling of 4-(2-furoylamino)-3-methoxyaniline with 5-(4-fluorophenyl)furan-2-carboxylic acid using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine). The resulting intermediate is then reacted with furan-2-carboxylic acid to obtain this compound.

Wissenschaftliche Forschungsanwendungen

5-(4-fluorophenyl)-N-[4-(2-furoylamino)-3-methoxyphenyl]-2-furamide has been extensively studied for its potential use in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenstrom macroglobulinemia (WM). Preclinical studies have shown that this compound exhibits potent anti-tumor activity in vitro and in vivo, and it can overcome resistance to other BTK inhibitors such as ibrutinib. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in patients with B-cell malignancies.

Eigenschaften

Molekularformel

C23H17FN2O5

Molekulargewicht

420.4 g/mol

IUPAC-Name

5-(4-fluorophenyl)-N-[4-(furan-2-carbonylamino)-3-methoxyphenyl]furan-2-carboxamide

InChI

InChI=1S/C23H17FN2O5/c1-29-21-13-16(8-9-17(21)26-22(27)19-3-2-12-30-19)25-23(28)20-11-10-18(31-20)14-4-6-15(24)7-5-14/h2-13H,1H3,(H,25,28)(H,26,27)

InChI-Schlüssel

ZMUMVBJYXAWKES-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)F)NC(=O)C4=CC=CO4

Kanonische SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)F)NC(=O)C4=CC=CO4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.